molecular formula C21H17F2N5O2 B2418446 6-(4-Fluorophenyl)-2-[(2-fluorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 872839-37-7

6-(4-Fluorophenyl)-2-[(2-fluorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2418446
CAS No.: 872839-37-7
M. Wt: 409.397
InChI Key: QDDQECZVJVLHKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Fluorophenyl)-2-[(2-fluorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)-2-[(2-fluorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. The starting materials often include substituted anilines and purine derivatives. Key steps may involve:

    Nucleophilic substitution: reactions to introduce the fluorophenyl groups.

    Cyclization: reactions to form the purine-imidazole core.

    Methylation: reactions to introduce the methyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: to improve reaction efficiency.

    Purification techniques: such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-2-[(2-fluorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-2-[(2-fluorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)-2-[(2-chlorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
  • 6-(4-Bromophenyl)-2-[(2-bromophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Uniqueness

6-(4-Fluorophenyl)-2-[(2-fluorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is unique due to the presence of fluorine atoms, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

CAS No.

872839-37-7

Molecular Formula

C21H17F2N5O2

Molecular Weight

409.397

IUPAC Name

6-(4-fluorophenyl)-2-[(2-fluorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C21H17F2N5O2/c1-25-18-17(19(29)28(21(25)30)12-13-4-2-3-5-16(13)23)27-11-10-26(20(27)24-18)15-8-6-14(22)7-9-15/h2-9H,10-12H2,1H3

InChI Key

QDDQECZVJVLHKQ-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3F)N4CCN(C4=N2)C5=CC=C(C=C5)F

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.